molecular formula C11H20Cl2N2O2 B2486429 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride CAS No. 2309457-75-6

3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride

Cat. No.: B2486429
CAS No.: 2309457-75-6
M. Wt: 283.19
InChI Key: GXANNNXQJDVJCU-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride is a chemical compound with the molecular formula C11H18N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .

Scientific Research Applications

3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride is utilized in various scientific research fields:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride typically involves a series of chemical reactions. One common method includes the reaction of dimethylamine with chloroethanol to produce dimethylaminoethanol. This intermediate is then reacted with chloropropanol under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes steps such as distillation, crystallization, and purification to achieve the desired chemical specifications .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Dimethylamino)ethoxy]-N,N-dimethylpropylamine
  • 2-[2-(Dimethylamino)ethoxy]ethylmethylaminoethanol

Uniqueness

Compared to similar compounds, 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical control and consistency .

Properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.2ClH/c1-13(2)6-7-15-11-8-9(12)4-5-10(11)14-3;;/h4-5,8H,6-7,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXANNNXQJDVJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)N)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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